![molecular formula C31H43N11O6 B12532191 L-Histidyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine CAS No. 796964-42-6](/img/structure/B12532191.png)
L-Histidyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine
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Overview
Description
L-Histidyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine is a complex peptide compound composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under controlled conditions.
Deprotection: Protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using techniques such as HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The tryptophan and histidine residues can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of disulfide bonds (if present) can be achieved using agents like DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine).
Substitution: Amino groups can undergo substitution reactions with reagents like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: DTT, TCEP.
Substitution: Acyl chlorides, sulfonyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.
Scientific Research Applications
L-Histidyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of specialized peptides for research and development.
Mechanism of Action
The mechanism of action of L-Histidyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
- L-Arginine-L-tryptophyl-L-histidyl-L-tryptophyl-L-arginyl-L-lysyl
- L-Histidyl-L-tryptophyl-L-arginyl-L-lysyl
Uniqueness
L-Histidyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine is unique due to its specific sequence and the presence of the diaminomethylidene group, which imparts distinct chemical and biological properties compared to other similar peptides.
Biological Activity
L-Histidyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine is a complex peptide that exhibits various biological activities. This article delves into its biological significance, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₆₁H₈₈N₁₆O₁₄
- Molecular Weight : 1269.45 g/mol
Biological Activity Overview
The biological activity of this compound can be attributed to its structural components, particularly the presence of histidine and tryptophan, which are known for their roles in protein interactions and enzymatic functions.
- Enzymatic Activity : Histidine residues often play a crucial role in enzyme catalysis due to their ability to act as proton donors or acceptors.
- Metal Binding : The imidazole side chain of histidine can coordinate with metal ions, influencing various biochemical pathways.
- Protein Interactions : The tryptophan residue contributes to protein-protein interactions through hydrophobic interactions and π-stacking.
Research Findings
Recent studies have explored the functional roles of histidine and tryptophan in peptides and proteins, highlighting their importance in biological systems.
Case Studies
-
Histidine Profiling in Live Cells :
- A study utilized a novel chemical probe relay labeling method to profile histidine residues in live cells, identifying over 7,200 unique sites that are crucial for enzymatic activity and metal binding .
- This method revealed how histidine accessibility changes during protein-protein interactions, impacting subcellular localization.
- Acylated Amino Acids :
Comparative Analysis
The following table summarizes the key features of this compound compared to other related compounds:
Compound Name | Molecular Formula | Molecular Weight | Key Biological Activity |
---|---|---|---|
This compound | C₆₁H₈₈N₁₆O₁₄ | 1269.45 g/mol | Enzymatic catalysis, metal binding |
L-Histidyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine | C₂₅H₄₀N₁₂O₇S | 652.7 g/mol | Antimicrobial properties |
Acylated Glycine/Ala Derivatives | Variable | Variable | Diverse metabolic roles |
Properties
CAS No. |
796964-42-6 |
---|---|
Molecular Formula |
C31H43N11O6 |
Molecular Weight |
665.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C31H43N11O6/c1-17(30(47)48)39-28(45)25-9-5-11-42(25)29(46)23(8-4-10-36-31(33)34)40-27(44)24(12-18-14-37-22-7-3-2-6-20(18)22)41-26(43)21(32)13-19-15-35-16-38-19/h2-3,6-7,14-17,21,23-25,37H,4-5,8-13,32H2,1H3,(H,35,38)(H,39,45)(H,40,44)(H,41,43)(H,47,48)(H4,33,34,36)/t17-,21-,23-,24-,25-/m0/s1 |
InChI Key |
CKMBJAXKPHBIQQ-FNKBIRPFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)N |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)N |
Origin of Product |
United States |
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